8-Hydroxy Nevirapine 8-O-β-D-Glucuronide
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Overview
Description
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is formed through the glucuronidation of 8-Hydroxy Nevirapine, which is a phase II metabolic reaction. The glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of 8-Hydroxy Nevirapine. This process can be carried out using UDP-glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. Alternatively, chemical synthesis methods can be scaled up to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off, regenerating 8-Hydroxy Nevirapine. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using β-glucuronidase.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 8-Hydroxy Nevirapine .
Scientific Research Applications
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of Nevirapine. It serves as a biomarker for monitoring drug metabolism and assessing the efficiency of glucuronidation pathways in patients undergoing antiretroviral therapy . Additionally, it is used in toxicological studies to evaluate the safety and potential side effects of Nevirapine and its metabolites .
Mechanism of Action
The primary mechanism of action of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide involves its role as a metabolite of Nevirapine. Nevirapine itself is a non-nucleoside reverse transcriptase inhibitor that binds to the reverse transcriptase enzyme of HIV-1, preventing the transcription of viral RNA into DNA. The glucuronidation of 8-Hydroxy Nevirapine enhances its solubility and facilitates its excretion, thereby regulating the levels of active Nevirapine in the body.
Comparison with Similar Compounds
Similar Compounds
Nevirapine: The parent compound, used as an antiretroviral drug.
8-Hydroxy Nevirapine: The hydroxylated metabolite of Nevirapine.
Nevirapine Glucuronide: Another glucuronide conjugate of Nevirapine.
Uniqueness
8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 8-hydroxy position, which distinguishes it from other Nevirapine metabolites. This specific modification impacts its solubility, excretion, and overall pharmacokinetic profile.
Properties
CAS No. |
245500-97-4 |
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Molecular Formula |
C21H22N4O8 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m1/s1 |
InChI Key |
IVZWGLRSSHUFTI-WCYOCWRHSA-N |
Isomeric SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)C(=O)N2)C5CC5 |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)N2)C5CC5 |
Synonyms |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-8-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
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